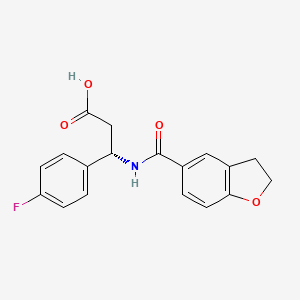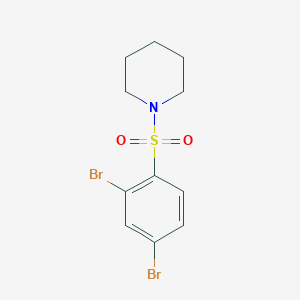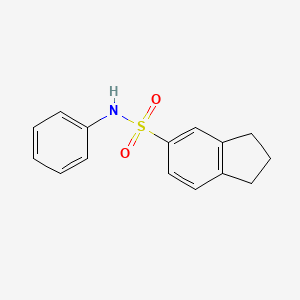![molecular formula C17H21N5O3 B6748396 N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B6748396.png)
N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Nitro Group: Nitration reactions using reagents like nitric acid or nitrating mixtures are employed.
Coupling Reactions: The pyrrolidine and pyridine rings are coupled using cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyridine or pyrrolidine rings.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of nitro-containing heterocycles on biological systems.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine: This compound shares structural similarities and can undergo similar chemical reactions.
Indole Derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities.
Uniqueness
N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine is unique due to the presence of both pyridine and pyrrolidine rings, as well as the nitro group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-9-13(22(23)24)10-19-16(12)21-8-6-14(11-21)25-15-5-4-7-18-17(15)20(2)3/h4-5,7,9-10,14H,6,8,11H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSBMKHOQIPJDL-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(C2)OC3=C(N=CC=C3)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1N2CC[C@@H](C2)OC3=C(N=CC=C3)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S)-N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6748321.png)
![5-[(2S)-oxolan-2-yl]-3-[(2,4,6-trimethylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6748328.png)

![N-[(1-benzylindol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B6748339.png)
![N-[(1-benzylindol-3-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6748347.png)
![1-(1,3-benzodioxol-5-yl)-N-[(1-benzylindol-3-yl)methyl]methanamine](/img/structure/B6748355.png)
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide](/img/structure/B6748360.png)
![(1R,2R)-N-[(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B6748373.png)

![[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl] 3-(3,5-dimethylphenoxy)propanoate](/img/structure/B6748390.png)

![1-(6-Chloro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B6748410.png)
![(2S)-4-[4-(4-methoxyphenyl)butanoyl]morpholine-2-carboxylic acid](/img/structure/B6748411.png)
